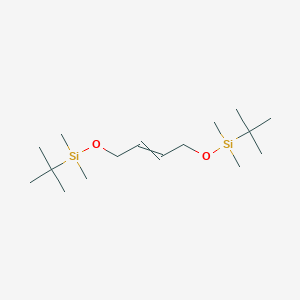
2,2,3,3,10,10,11,11-Octamethyl-4,9-dioxa-3,10-disiladodec-6-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3,10,10,11,11-Octamethyl-4,9-dioxa-3,10-disiladodec-6-ene is a silicon-containing organic compound It is characterized by the presence of two silicon atoms and multiple methyl groups, which contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,10,10,11,11-Octamethyl-4,9-dioxa-3,10-disiladodec-6-ene typically involves the reaction of appropriate silicon-containing precursors with organic reagents under controlled conditions. One common method involves the hydrosilylation of alkenes with silanes in the presence of a catalyst. The reaction conditions often include the use of platinum or rhodium catalysts, elevated temperatures, and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2,2,3,3,10,10,11,11-Octamethyl-4,9-dioxa-3,10-disiladodec-6-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silicon-containing molecules.
Substitution: The methyl groups can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve the use of halogenating agents or organometallic reagents under controlled temperatures.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2,2,3,3,10,10,11,11-Octamethyl-4,9-dioxa-3,10-disiladodec-6-ene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced silicon-containing materials and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
作用机制
The mechanism of action of 2,2,3,3,10,10,11,11-Octamethyl-4,9-dioxa-3,10-disiladodec-6-ene involves its interaction with molecular targets through its silicon atoms and functional groups. The compound can form stable complexes with various substrates, influencing their chemical reactivity and stability. The pathways involved in its action include coordination with metal centers and participation in catalytic cycles.
相似化合物的比较
Similar Compounds
- 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-one
- 2,2,3,3,10,10,11,11-Octamethyl-4,9-dioxa-3,10-disiladodecane
Uniqueness
2,2,3,3,10,10,11,11-Octamethyl-4,9-dioxa-3,10-disiladodec-6-ene is unique due to its specific arrangement of silicon atoms and methyl groups, which impart distinct chemical properties
属性
CAS 编号 |
129377-90-8 |
|---|---|
分子式 |
C16H36O2Si2 |
分子量 |
316.63 g/mol |
IUPAC 名称 |
tert-butyl-[4-[tert-butyl(dimethyl)silyl]oxybut-2-enoxy]-dimethylsilane |
InChI |
InChI=1S/C16H36O2Si2/c1-15(2,3)19(7,8)17-13-11-12-14-18-20(9,10)16(4,5)6/h11-12H,13-14H2,1-10H3 |
InChI 键 |
CCKLXIOYANFXKC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC=CCO[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14283633.png)
![1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14283637.png)
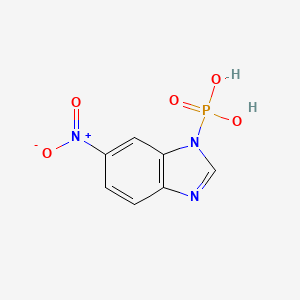
![Benzene, [[(S)-hexylsulfinyl]methyl]-](/img/structure/B14283644.png)
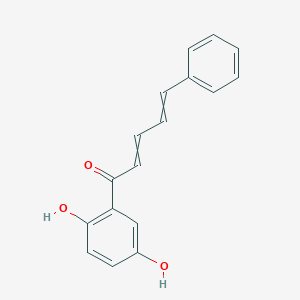
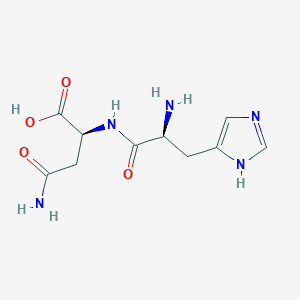
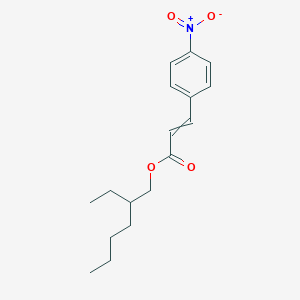
![2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate](/img/structure/B14283671.png)
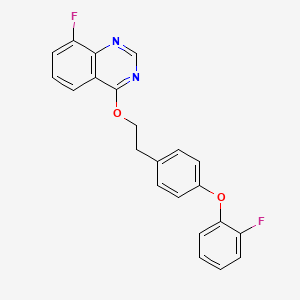
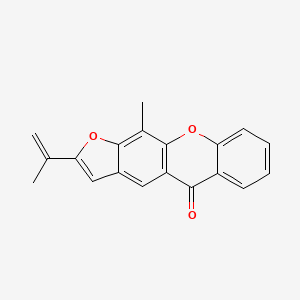
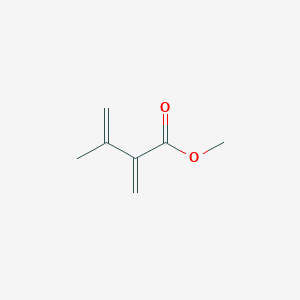
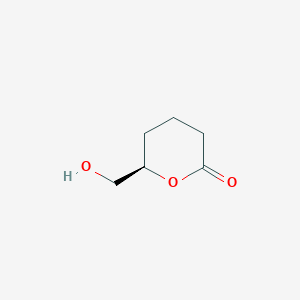
![[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid](/img/structure/B14283704.png)
![1-[tert-Butyl(dimethoxy)silyl]piperidine](/img/structure/B14283711.png)
